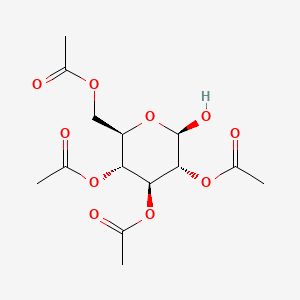

2,3,4,6-Tetra-O-acetyl-beta-D-glucose

描述

Significance as a Protected Monosaccharide Intermediate in Complex Chemical Synthesis

The primary significance of 2,3,4,6-Tetra-O-acetyl-beta-D-glucose lies in its role as a protected monosaccharide. Carbohydrates are polyhydroxy compounds, meaning they possess multiple hydroxyl (-OH) groups of similar reactivity. nih.gov In a chemical synthesis, this presents a challenge as reagents can react non-selectively with any of these hydroxyl groups. To achieve a desired transformation at a specific position, the other reactive sites must be temporarily masked or "protected". nih.gov

The acetyl groups in this compound serve as these protecting groups. They are relatively stable under a variety of reaction conditions, yet can be removed when desired, typically through base-catalyzed hydrolysis (saponification). This temporary masking allows chemists to perform reactions selectively at the anomeric carbon (C1), which is initially a hemiacetal.

Furthermore, the presence of the acetyl groups imparts a crucial physical property: increased solubility in organic solvents. slideshare.net Glucose itself is highly soluble in water but sparingly soluble in most organic solvents, which are the common media for many organic reactions. The acetyl groups, being less polar than hydroxyl groups, increase the lipophilicity of the molecule, facilitating its use in a broader range of synthetic environments. slideshare.net

This protected glucose derivative is a key precursor to various glycosyl donors, which are reactive species that can transfer the glucose unit to another molecule, forming a glycosidic bond. For instance, it can be converted into the corresponding glycosyl halide (e.g., acetobromoglucose), a highly reactive glycosyl donor. wikipedia.org This reactivity is central to the synthesis of more complex carbohydrates like oligosaccharides and glycoconjugates.

Historical Context of Acetylated Sugars in Organic Transformations

The use of acetylated sugars is deeply rooted in the history of carbohydrate chemistry. The pioneering work of German chemist Emil Fischer in the late 19th and early 20th centuries laid the foundation for our understanding of sugar structures and their chemical behavior. nobelprize.orgunizg.hr Fischer's research on the synthesis of sugars and purines, for which he was awarded the Nobel Prize in Chemistry in 1902, involved the use of acetylated derivatives to facilitate reactions and characterize products. nobelprize.org

A landmark development in the application of acetylated sugars was the Koenigs-Knorr reaction, first reported in 1901. wikipedia.orgnih.gov This reaction involves the glycosylation of an alcohol using a glycosyl halide, such as acetobromoglucose (derived from tetra-O-acetyl-glucose), in the presence of a promoter like silver carbonate. wikipedia.org The Koenigs-Knorr reaction became a cornerstone of glycosidic bond formation for many decades and demonstrated the utility of acetyl groups in directing the stereochemical outcome of glycosylation reactions. wikipedia.org The acetyl group at the C2 position can exert a "neighboring group participation" effect, which helps to control the stereochemistry at the anomeric center, typically leading to the formation of a 1,2-trans glycosidic linkage. wikipedia.org

The development and understanding of protecting group strategies, including the use of acetyl groups, have been instrumental in advancing the field of synthetic carbohydrate chemistry from the elucidation of simple monosaccharide structures to the assembly of complex, biologically active oligosaccharides and glycoconjugates. acs.orgacademie-sciences.fr

Detailed Research Findings

The utility of this compound and its derivatives as intermediates is well-documented in the synthesis of a wide array of complex carbohydrates.

In the realm of oligosaccharide synthesis, derivatives of tetra-O-acetyl-glucose are frequently employed as glycosyl donors. For example, a derivative of this compound, 1,3,4,6-Tetra-O-acetyl-2-chloroacetamido-2-deoxy-beta-D-glucopyranose, has been successfully used as a glycosyl donor in ferric chloride-catalyzed coupling reactions to produce beta-linked disaccharides in good to excellent yields. nih.gov Another notable example is the use of 2,3,4,6-tetra-O-acetyl-α-D-glucopyranosyl bromide in a Koenigs-Knorr reaction to synthesize a disaccharide containing a 3-deoxy-3-nitro-gentiobiose unit. cdnsciencepub.com

In the synthesis of glycoconjugates, which are molecules where carbohydrates are covalently linked to other biomolecules like proteins or lipids, protected glucose derivatives are essential. nih.gov The synthesis of complex glycolipids, for instance, often involves the stepwise addition of sugar units to a lipid aglycone. Acetylated glucose donors allow for the controlled formation of glycosidic linkages with specific hydroxyl groups on the growing glycan chain or the lipid moiety. The synthesis of various glycosides, which are a subclass of glycoconjugates, relies heavily on glycosyl donors derived from acetylated sugars. wikipedia.org The ability to protect the hydroxyl groups of glucose with acetyl groups, perform a glycosylation reaction, and then deprotect the sugar to reveal the hydroxyl groups for further modification is a fundamental strategy in the construction of these complex biomolecules.

Structure

2D Structure

3D Structure

属性

IUPAC Name |

[(2R,3R,4S,5R,6R)-3,4,5-triacetyloxy-6-hydroxyoxan-2-yl]methyl acetate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H20O10/c1-6(15)20-5-10-11(21-7(2)16)12(22-8(3)17)13(14(19)24-10)23-9(4)18/h10-14,19H,5H2,1-4H3/t10-,11-,12+,13-,14-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IEOLRPPTIGNUNP-RKQHYHRCSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)OCC1C(C(C(C(O1)O)OC(=O)C)OC(=O)C)OC(=O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(=O)OC[C@@H]1[C@H]([C@@H]([C@H]([C@@H](O1)O)OC(=O)C)OC(=O)C)OC(=O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H20O10 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID101279388 | |

| Record name | β-D-Glucopyranose, 2,3,4,6-tetraacetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID101279388 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

348.30 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

3947-62-4 | |

| Record name | β-D-Glucopyranose, 2,3,4,6-tetraacetate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=3947-62-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | β-D-Glucopyranose, 2,3,4,6-tetraacetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID101279388 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | β-D-Glucopyranose, 2,3,4,6-tetraacetate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Methodologies for the Chemical Synthesis of 2,3,4,6 Tetra O Acetyl Beta D Glucose and Its Precursors

Direct Acetylation of D-Glucose: Mechanistic Considerations

Direct acetylation of D-glucose presents a straightforward approach to obtaining acetylated glucose derivatives. However, controlling the regioselectivity and stereoselectivity to isolate the desired 2,3,4,6-tetra-O-acetylated beta-anomer requires careful consideration of the techniques, reaction conditions, and catalysts employed.

Selective Acetylation Techniques

Achieving selective acetylation of the hydroxyl groups on D-glucose is a significant challenge due to their similar reactivity. Various techniques have been developed to control the extent and position of acetylation.

One approach involves the use of protecting groups, where certain hydroxyl groups are selectively protected before acetylation, followed by deprotection to yield the desired compound. Another strategy is enzymatic acylation, which has demonstrated utility in the preparation of selectively acetylated pyranosides. nih.gov

Recent advancements have focused on achieving selective anomeric acetylation of unprotected sugars in aqueous solutions. One such method utilizes 2-chloro-1,3-dimethylimidazolinium (B12748532) chloride (DMC) and thioacetic acid in the presence of a base. nih.govrsc.orgresearchgate.net This technique has shown high yields and is stereoselective for sugars with a hydroxyl group at the C-2 position, leading to the formation of 1,2-trans products. rsc.orgresearchgate.net Another approach involves the simple use of acetic anhydride (B1165640) and a weak base like sodium carbonate in an aqueous solution, which is selective for the anomeric hydroxyl group of certain sugars. acs.org

Role of Reaction Conditions and Catalysts in Acetylation

The outcome of the direct acetylation of D-glucose is highly dependent on the reaction conditions and the choice of catalyst. Traditional methods often employ acetic anhydride with catalysts such as sodium acetate (B1210297), zinc chloride, or sulfuric acid. semanticscholar.org The use of pyridine (B92270) as both a catalyst and a solvent is also common, often with co-catalysts like 4-(N,N)-dimethylaminopyridine (DMAP) to increase the reaction rate. rsc.org

A variety of acid catalysts have been explored to promote acetylation. These include Lewis acids like indium(III) triflate, indium(III) chloride, zinc chloride, and iron(III) chloride, as well as Brønsted acids such as perchloric acid and sulfuric acid. rsc.org For instance, a mixture of acetic anhydride and acetic acid with a small amount of perchloric acid can rapidly acetylate glucose, yielding α-pentaacetyl glucose in near-quantitative amounts. semanticscholar.org Heterogeneous catalysts, including zeolites and montmorillonite (B579905) K-10, have also been utilized. rsc.org The choice of catalyst can significantly influence the selectivity of the reaction and the yield of the desired product. bas.bg

| Catalyst Type | Examples | Role in Acetylation |

| Homogeneous | Pyridine, DMAP, Perchloric Acid, Zinc Chloride | Act as acyl transfer agents or activate the acetylating agent, often requiring careful control of reaction conditions to achieve selectivity. rsc.orgbas.bg |

| Heterogeneous | Zeolites, Montmorillonite K-10, Nafion-H | Offer advantages in terms of reusability and simplified product purification, while influencing the regioselectivity of the acetylation. rsc.org |

| Enzymatic | Lipases | Provide high selectivity under mild reaction conditions, enabling the preparation of specific acetylated isomers. nih.gov |

Synthesis via Halogenated Glucose Derivatives

An alternative and widely used route to synthesize specific anomers of acetylated glucose involves the use of halogenated glucose derivatives as intermediates. These glycosyl halides are highly reactive and serve as versatile glycosyl donors.

Preparation of 2,3,4,6-Tetra-O-acetyl-alpha-D-glucopyranosyl Bromide

2,3,4,6-Tetra-O-acetyl-alpha-D-glucopyranosyl bromide, often referred to as acetobromoglucose, is a crucial intermediate for the synthesis of various glycosides, including 2,3,4,6-Tetra-O-acetyl-beta-D-glucose. wikipedia.orgleapchem.com Its synthesis typically starts from a fully acetylated glucose precursor.

The most common method for preparing acetobromoglucose involves the bromination of penta-O-acetyl-beta-D-glucopyranose. This reaction can be achieved using various brominating agents. One established method involves treating β-pentaacetylglucose with hydrogen bromide in acetic acid. orgsyn.org

Another effective approach utilizes phosphorus tribromide (PBr₃) as the brominating agent. bas.bg This reaction can be performed by reacting red phosphorus and bromine in glacial acetic acid to generate PBr₃ in situ, which then reacts with glucose pentaacetate to yield the desired α-glucopyranosyl bromide. bas.bg A yield of 83.5% has been reported for this method. bas.bg

| Starting Material | Brominating Agent | Reaction Conditions | Product | Yield |

| β-D-Pentaacetylglucose | Hydrogen Bromide / Acetic Acid | Cooling followed by standing at low temperatures. orgsyn.org | 2,3,4,6-Tetra-O-acetyl-α-D-glucopyranosyl Bromide | Not specified |

| β-D-Pentaacetylglucose | Phosphorus Tribromide (from Red P and Br₂) / Glacial Acetic Acid | Room temperature, 3 hours. bas.bg | 2,3,4,6-Tetra-O-acetyl-α-D-glucopyranosyl Bromide | 83.5% |

| D-Glucose | Acetic Anhydride / Perchloric Acid (to form pentaacetate), then Red P / Br₂ | Step 1: Low temperature. Step 2: Room temperature. google.com | 2,3,4,6-Tetra-O-acetyl-α-D-glucopyranosyl Bromide | 87% |

The stereochemical outcome at the anomeric center (C-1) is critical in the synthesis of glycosyl bromides. To achieve high anomeric selectivity for the α-bromide, careful optimization of reaction conditions is necessary. The stability of 2,3,4,6-O-tetraacetyl-α-D-glucopyranosyl bromide is a key factor, as it is susceptible to decomposition by light or heat. bas.bg

When using phosphorus tribromide, the reaction temperature and time are crucial parameters. Conducting the bromination at room temperature has been found to be effective. bas.bg The reaction time needs to be optimized; a duration of 3 hours has been reported to give a high yield, while shorter or longer times lead to a decrease in yield due to incomplete reaction or product decomposition, respectively. bas.bg The presence of a participating group, such as the acetyl group at C-2, plays a significant role in directing the formation of the 1,2-trans product, which in the case of glucose derivatives, leads to the α-anomer of the glycosyl bromide.

Synthesis from 2,3,4,6-Tetra-O-acetyl-alpha-D-glucopyranosyl Chloride

The synthesis of this compound often involves the use of a more reactive precursor, 2,3,4,6-Tetra-O-acetyl-alpha-D-glucopyranosyl chloride, commonly known as acetochloroglucose. This alpha-anomer is a versatile intermediate in carbohydrate chemistry. The conversion of this glucopyranosyl chloride to a derivative with a beta-hydroxyl group at the anomeric carbon (C-1) typically involves a hydrolysis reaction.

The reaction of 2-acetamido-3,4,6-tri-O-acetyl-2-deoxy-α-D-glucopyranosyl chloride, a related compound, with water under controlled conditions can yield the corresponding 1-hydroxy derivative. orgsyn.org In the case of acetochloroglucose, the stereochemical outcome of the hydrolysis is highly dependent on the reaction conditions. The neighboring acetyl group at C-2 can participate in the reaction, forming a bicyclic acetoxonium ion intermediate. The subsequent attack by a water molecule can lead to a mixture of both alpha- and beta-anomers of 2,3,4,6-Tetra-O-acetyl-D-glucose. Achieving high stereoselectivity for the beta-anomer requires carefully controlled conditions that favor an SN2-type mechanism or a pathway that thermodynamically or kinetically favors the beta-product.

Stereospecific Displacement Reactions with Nucleophiles (e.g., Azide (B81097) Anion)

Glycosyl halides like 2,3,4,6-tetra-O-acetyl-α-D-glucopyranosyl bromide (acetobromoglucose) are excellent substrates for stereospecific nucleophilic substitution reactions. A prominent example is the reaction with the azide anion (N₃⁻) to produce glycosyl azides, which are valuable intermediates for synthesizing N-glycosides, glycoconjugates, and glycosylamides. researchgate.netbas.bg

The reaction of acetobromoglucose, which has an alpha-configuration at the anomeric carbon, with sodium azide typically proceeds via an SN2 mechanism. This results in an inversion of stereochemistry at the anomeric center, yielding 2,3,4,6-tetra-O-acetyl-β-D-glucopyranosyl azide with high stereoselectivity. researchgate.net This conversion is a classic demonstration of a Walden inversion in carbohydrate chemistry. The beta-stereochemistry of the resulting glycosyl azide is retained in subsequent reactions, such as 1,3-dipolar cycloadditions. researchgate.net

| Reactant | Nucleophile | Product | Stereochemistry | Reference |

|---|---|---|---|---|

| 2,3,4,6-tetra-O-acetyl-α-D-glucopyranosyl bromide | Sodium Azide (NaN₃) | 2,3,4,6-tetra-O-acetyl-β-D-glucopyranosyl azide | Inversion (α → β) | researchgate.net |

Enzymatic Approaches to Acetylated Glucose Derivatives

Enzymatic methods offer a powerful alternative to traditional chemical synthesis for producing acetylated glucose derivatives, often providing high regioselectivity and milder reaction conditions. Lipases are among the most important enzymes used for this purpose. nih.gov

Immobilized lipases, such as those from Candida antarctica, can catalyze the acylation of glucose. nih.gov These enzymatic syntheses are advantageous as they require less energy and reduce the toxicity associated with certain solvents. nih.gov For instance, lipases have been used to catalyze the synthesis of acetylated glucose fatty acid esters using glucose pentaacetate and vegetable oils or methyl oleate (B1233923) as substrates in organic solvents. These enzymatic reactions can also utilize free glucose as the sugar substrate.

Synthesis via Glucosyl Trifluoroacetate (B77799)

While glycosyl triflates (trifluoromethanesulfonates) are well-established as highly reactive glycosyl donors for forming glycosidic bonds, the use of glycosyl trifluoroacetates is less common. researchgate.net The trifluoroacetyl (TFA) group is more frequently employed as a protecting group for amine functionalities, as seen in N-trifluoroacetyl-protected glucosamine (B1671600) donors. creative-biolabs.com Trifluoroacetic acid is also used as a reagent for the chemical deglycosylation of glycoproteins. mdpi.com

The synthesis of this compound specifically via a glucosyl trifluoroacetate intermediate is not a widely documented standard procedure. In contrast, precursors like 1,3,4,6-tetra-O-acetyl-2-O-trifluoromethanesulfonyl-beta-D-mannopyranose (mannose triflate) are synthesized and used as key intermediates for producing medically important compounds like 2-deoxy-2-[¹⁸F]fluoro-D-glucose (FDG). researchgate.net This highlights the utility of triflate as a leaving group in glycosylation chemistry, a role distinct from that of a trifluoroacetate.

Deacylation Reactions for Selective Deprotection

Selective deprotection of a fully acetylated sugar, such as β-D-glucose pentaacetate, is a crucial step in many synthetic pathways to obtain compounds like this compound. The goal is typically to remove the acetyl group at the anomeric (C-1) position while leaving the others intact. This anomeric deacetylation yields a valuable building block with a free hydroxyl group that can act as a glycosyl donor.

A variety of reagents and catalysts have been developed for this purpose, including magnesium oxide in methanol (B129727) and zinc acetate. These methods provide an alternative to other procedures that might use reagents like hydrazine (B178648) acetate or piperidine. The experimental simplicity, low cost, and often environmentally benign nature of these catalysts make them attractive options for regioselective deacetylation.

Anomeric Effect in Deacetylation Processes

The anomeric effect is a fundamental stereoelectronic phenomenon in carbohydrate chemistry that describes the thermodynamic preference for an electronegative substituent at the anomeric carbon of a pyranose ring to occupy the axial position, rather than the sterically less hindered equatorial position.

During deacetylation reactions that proceed under thermodynamic control, the anomeric effect plays a significant role in determining the stereochemical outcome. The deacetylation of either α- or β-D-glucose pentaacetate often leads to the formation of 2,3,4,6-tetra-O-acetyl-α-D-glucopyranose. This is because the α-anomer, where the C-1 hydroxyl group is axial, is thermodynamically more stable than the β-anomer (equatorial hydroxyl) due to the anomeric effect. This preference has been demonstrated through both experimental and computational studies.

Influence of Lewis Acids on Deacylation Selectivity

Lewis acids are widely used as catalysts to enhance the rate and selectivity of anomeric deacetylation. They function by coordinating to the oxygen atom of the anomeric acetyl group, making it a more effective leaving group and facilitating its selective removal.

Several Lewis acids have been shown to be effective for this transformation. Both experimental and theoretical studies have demonstrated that the deacetylation of D-glucose pentaacetate in the presence of a Lewis acid typically yields the thermodynamically favored 2,3,4,6-tetra-O-acetyl-α-D-glucopyranose. The choice of Lewis acid can influence reaction conditions and yields.

| Catalyst Type | Example | Typical Substrate | Primary Product | Reference |

|---|---|---|---|---|

| Lewis Acid | Zinc Acetate (Zn(OAc)₂) | Per-acetylated carbohydrates | Anomeric deacetylated sugar | |

| Heterogeneous Catalyst | Magnesium Oxide (MgO) | Per-acetylated carbohydrates | Anomeric deacetylated sugar | |

| Organotin Reagent | (i-Pr)₃Sn(OEt) | Per-acetylated carbohydrates | Anomeric deacetylated sugar |

Applications of 2,3,4,6 Tetra O Acetyl Beta D Glucose in Advanced Organic Synthesis

Glycosylation Reactions and Oligosaccharide Synthesis

Glycosylation, the enzymatic or chemical process that attaches saccharides to other molecules, is a cornerstone of glycochemistry. 2,3,4,6-Tetra-O-acetyl-beta-D-glucose serves as a key starting material for creating activated glycosyl donors used in these critical reactions.

Role as a Glycosyl Donor in Stereoselective Glycosidation

In the synthesis of complex carbohydrates, controlling the stereochemistry at the anomeric center is paramount. The acetyl group at the C-2 position of the glucose ring in derivatives of this compound plays a crucial role in directing the stereochemical outcome of glycosylation reactions through a mechanism known as neighboring group participation.

The compound is a precursor for donors used in reactions with a wide range of glycosyl acceptors, including simple alcohols, more complex phenols, and the hydroxyl groups of other sugar molecules to form disaccharides or larger oligosaccharides. wikipedia.org For instance, the Koenigs-Knorr reaction, a classic method for glycosidic bond formation, can utilize derivatives like 2,3,4,6-tetra-O-acetyl-α-D-glucopyranosyl bromide to react with alcohols such as propan-2-ol. researchgate.net

The glycosylation of phenols using penta-O-acetyl-β-D-glucopyranose, a closely related derivative, has been shown to be highly β-stereoselective in the presence of catalysts like boron trifluoride etherate (BF₃·OEt₂). tandfonline.comresearchgate.net This method is effective for a variety of substituted phenols, although the reaction rate can be influenced by the electronic nature and position of the substituents on the phenol (B47542) ring. tandfonline.com

Below is a table summarizing the results of the glycosylation of various phenols with penta-O-acetyl-β-D-glucopyranose, demonstrating the high β-selectivity achieved.

| Entry | Phenol Acceptor | Time (h) | Yield (%) | Anomeric Ratio (α:β) |

| a | Phenol | 2 | 87 | 1:99 |

| b | p-Cresol | 1 | 91 | 1:99 |

| c | p-Methoxyphenol | 1 | 92 | 1:99 |

| d | p-Chlorophenol | 3 | 81 | 1:99 |

| e | o-Cresol | 4 | 78 | 1:99 |

| f | o-Chlorophenol | 6 | 72 | 1:99 |

| g | m-Cresol | 1.5 | 89 | 1:99 |

| h | m-Chlorophenol | 2.5 | 83 | 1:99 |

| i | p-Nitrophenol | 24 | 65 | 1:99 |

| j | o-Nitrophenol | 48 | 55 | 1:99 |

| Data derived from research on β-stereoselective O-glucosylation of phenols. tandfonline.com |

Per-O-acetylated sugars are valuable and affordable intermediates for the synthesis of natural glycosides, complex oligosaccharides, and diverse glycoconjugates. rsc.org Glycoconjugates, which are carbohydrates linked to proteins or lipids, are ubiquitous in nature and play critical roles in biological communication. ox.ac.uk The synthesis of these complex molecules relies on efficient glycosylation strategies. Derivatives of this compound, such as glycosyl azides, are used to create panels of glycoconjugates for biological screening. nih.gov The controlled assembly of monosaccharide units is essential, and acetylated donors provide a reliable means to build the intricate structures of oligosaccharides found in nature. nih.govnih.gov

The stereochemical outcome of a glycosylation reaction is highly dependent on the nature of the protecting group at the C-2 position of the glycosyl donor. nih.govjst.go.jp In donors derived from this compound, the C-2 acetyl group provides anchimeric assistance, or neighboring group participation.

During the reaction, the C-2 acetyl group attacks the anomeric center as the leaving group departs, forming a stable dioxolanium ion intermediate. The glycosyl acceptor (e.g., an alcohol or another sugar) can then only attack from the side opposite to this bulky intermediate, which is the β-face. This mechanism effectively blocks α-attack and results in the highly stereoselective formation of a 1,2-trans glycosidic bond, which in the case of glucose is a β-glycoside. tandfonline.com This predictable control over anomeric selectivity is a key reason for the widespread use of C-2 acylated glycosyl donors in oligosaccharide synthesis. nih.gov

Utilization in Neoglycotrimer Synthesis

Neoglycoconjugates are synthetic carbohydrate structures designed to mimic natural glycans and are used to study carbohydrate-protein interactions. 2,3,4,6-Tetra-O-acetyl-beta-D-glucopyranosyl azide (B81097), which is readily synthesized from D-glucose via acetylation and subsequent displacement of a glycosyl bromide, is a key intermediate in this area. nih.gov This azide derivative serves as a versatile anchor for introducing new functionalities while retaining the β-stereochemistry at the anomeric center. nih.govresearchgate.net It has been successfully employed in the synthesis of amide-linked N-glycosyl trimers, yielding neoglycotrimers with high β-selectivity in good yields. nih.gov

Derivatization for Functional Group Introduction

This compound is not only a precursor to standard glycosyl donors but also a starting point for introducing a variety of functional groups at the anomeric position, creating specialized intermediates for advanced applications.

| Derivative | Reagent/Method | Introduced Functional Group | Use |

| Glycosyl Bromide | Phosphorus tribromide or HBr | -Br (Bromo) | Widely used intermediate for synthesizing other sugar derivatives and in Koenigs-Knorr glycosylations. bas.bg |

| Glycosyl Azide | Sodium Azide (NaN₃) | -N₃ (Azido) | Precursor for N-glycosides, glycotrimers, and can be converted to an amine. nih.govresearchgate.net |

| Glycosyl Isothiocyanate | (Not specified) | -NCS (Isothiocyanato) | Chiral derivatization reagent, particularly for resolving enantiomeric amino acids. sigmaaldrich.com |

This derivatization transforms the relatively stable acetylated glucose into more reactive species. For example, 2,3,4,6-O-Tetraacetyl-α-D-glucopyranosyl bromide is a widely used intermediate for the synthesis of various sugar esters and other derivatives. bas.bg Similarly, the corresponding β-glycosyl azide is a stable, versatile precursor for synthesizing a range of glucosylamine derivatives with high anomeric stereoselectivity. researchgate.net Furthermore, conversion to 2,3,4,6-Tetra-O-acetyl-β-D-glucopyranosyl isothiocyanate produces a valuable chiral derivatization reagent used in analytical chemistry for the resolution of amino acid enantiomers. sigmaaldrich.com

Synthesis of Glycosyl Azides from this compound Precursors

Glycosyl azides are valuable intermediates in carbohydrate chemistry, primarily due to the azido (B1232118) group's ability to participate in a range of transformations, including reduction to amines and cycloaddition reactions. nih.gov The synthesis of 2,3,4,6-tetra-O-acetyl-β-D-glucopyranosyl azide is a common and efficient process. nih.gov

A prevalent method for this synthesis involves a three-step sequence starting from D-glucose: acetylation, conversion to the anomeric bromide (acetobromoglucose), and subsequent displacement of the bromide with an azide anion. nih.govresearchgate.net Another effective approach is the direct azidation of per-O-acetylated sugars using trimethylsilyl (B98337) azide in the presence of a Lewis acid catalyst, such as gold(III) bromide (AuBr₃). nih.gov This latter method has been shown to be applicable to a wide range of per-O-acetylated sugars, proceeding in good to excellent yields. nih.gov

| Method | Starting Material | Reagents | Product | Yield |

| Nucleophilic Displacement | 2,3,4,6-tetra-O-acetyl-α-D-glucopyranosyl bromide | NaN₃ or TMS-N₃ | 2,3,4,6-tetra-O-acetyl-β-D-glucopyranosyl azide | High |

| Lewis Acid Catalysis | Per-O-acetylated glucose | TMS-N₃, AuBr₃ (10 mol%) | 2,3,4,6-tetra-O-acetyl-β-D-glucopyranosyl azide | 91% nih.gov |

A key feature of the synthesis of 2,3,4,6-tetra-O-acetyl-β-D-glucopyranosyl azide from the corresponding α-bromo precursor is the stereochemical outcome of the reaction. The displacement of the anomeric bromide with the azide anion proceeds via an Sₙ2 mechanism, resulting in an inversion of configuration at the anomeric center. researchgate.net This stereospecific conversion leads to the formation of the β-glycosyl azide. nih.govresearchgate.net The β-stereochemistry of the product is crucial for its further applications and is typically confirmed using ¹H NMR spectroscopy by analyzing the coupling constants. researchgate.net The retention of the β-anomeric configuration is a consistent outcome in these displacement reactions. nih.govresearchgate.net

The azide functionality of 2,3,4,6-tetra-O-acetyl-β-D-glucopyranosyl azide makes it an excellent substrate for "click chemistry," particularly the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC). nih.govspringernature.com This reaction allows for the efficient and highly regioselective formation of 1,4-disubstituted 1,2,3-triazoles, which serve as stable linkages for creating complex glycoconjugates. researchgate.netnih.gov The reaction proceeds with complete retention of the anomeric stereochemistry. researchgate.net This methodology has been employed to synthesize a variety of conjugates, including amide-linked N-glycosyl trimers and hybrid N-glycosyl triazole-amide-linked trimers. nih.gov The reduced reactivity of the corresponding α-glucosyl azide in these cycloaddition reactions has been noted, highlighting the influence of the anomeric configuration on the reaction efficiency. nih.gov

Preparation of Glycosyl Isothiocyanates for Chiral Derivatization

2,3,4,6-Tetra-O-acetyl-β-D-glucopyranosyl isothiocyanate (GITC) is a well-established chiral derivatizing agent, particularly for the resolution of amino acid enantiomers. It reacts with enantiomeric amino acids to form diastereomeric thiourea (B124793) derivatives, which can then be separated and analyzed using techniques like reversed-phase high-performance liquid chromatography (RP-HPLC). The synthesis of these isothiocyanates provides a valuable tool for stereochemical analysis in various fields. The crystal structure of 2,3,4,6-tetra-O-acetyl-β-D-glycosyl-isothiocyanate has been characterized, revealing a chair conformation for the hexopyranosyl ring. researchgate.netjlu.edu.cn

Synthesis of Thioglycosides (e.g., 2,3,4,6-Tetra-O-acetyl-1-thio-beta-D-glucopyranose)

Thioglycosides are sulfur analogs of glycosides where the anomeric oxygen is replaced by a sulfur atom. They are important intermediates in carbohydrate synthesis due to their increased stability towards chemical and enzymatic hydrolysis compared to their O-glycoside counterparts. nih.gov 2,3,4,6-Tetra-O-acetyl-1-thio-β-D-glucopyranose is a key thioglycoside precursor. Its synthesis can be achieved through methods such as the hydrolysis of S-(2,3,4,6-tetra-O-acetyl-β-D-glucopyranosyl)thiopseudourea hydrobromide. prepchem.com

| Compound | Starting Material | Key Reagents | Reference |

| 2,3,4,6-Tetra-O-acetyl-1-thio-β-D-glucopyranose | S-(2,3,4,6-tetra-O-acetyl-β-D-glucopyranosyl)thiopseudourea hydrobromide | Hydrolysis | prepchem.com |

The Michael addition, or conjugate addition, is a fundamental carbon-carbon bond-forming reaction involving the addition of a nucleophile (Michael donor) to an α,β-unsaturated carbonyl compound (Michael acceptor). researchgate.netmasterorganicchemistry.com In the context of thioglycosides, the thiol group can act as a potent nucleophile in a thia-Michael addition. nih.gov This reaction is often base-catalyzed, where a base is used to deprotonate the thiol to form a more nucleophilic thiolate anion. nih.govrsc.org This thiolate can then undergo conjugate addition to a suitable Michael acceptor. The mechanism involves the formation of the thiolate, its addition to the acceptor to generate a negatively charged intermediate, and subsequent proton exchange to yield the final adduct. nih.gov

Acyl group migration is a phenomenon that can occur in polyhydroxylated molecules like carbohydrates, where an acyl group moves from one hydroxyl group to another, typically an adjacent one. scispace.com In the context of thioglycosides, the potential for migration of an acyl group from the sugar's hydroxyl groups to the sulfur of the aglycon (S-acyl migration) is a consideration in their synthesis and manipulation. Studies on acyl migration in pyranosides have shown that the anomeric configuration and the relative configurations of the other hydroxyl groups significantly influence the migration rate. scispace.com While direct studies on S-acyl aglycon migration from the acetyl groups of 2,3,4,6-Tetra-O-acetyl-1-thio-beta-D-glucopyranose were not detailed in the provided context, the general principles of acyl migration suggest that reaction conditions, such as pH, can influence the stability of the acetyl protecting groups and potentially lead to intramolecular acyl transfer. scispace.comresearchgate.net

Formation of N-Glycosyl Amino Acids and Peptides

Glycopeptides and glycoproteins, which feature carbohydrate moieties linked to amino acid side chains, are fundamental to numerous biological processes. The synthesis of these complex molecules often relies on the precise formation of an N-glycosidic bond between a sugar and an amino acid or peptide. This compound is a common starting material for the glucosyl donor in these syntheses. For instance, it can be converted into 2,3,4,6-tetra-O-acetyl-beta-D-glucopyranosyl azide, which serves as a versatile precursor for creating amide-linked N-glycosyl structures through processes like the Staudinger-aza-Wittig reaction, yielding neoglycotrimers with high β-selectivity. nih.gov

The formation of the amide bond between the carboxyl group of an amino acid and a glycosylamine derived from this compound is a critical step that requires the use of specialized coupling reagents to facilitate the reaction efficiently and minimize side reactions, particularly racemization. acs.org The choice of reagent is crucial for the successful synthesis of N-glycosyl amino acids and peptides.

A variety of coupling reagents have been developed and are commonly employed in peptide synthesis, each with its own mechanism and advantages. acs.orgnih.gov These can be broadly categorized as carbodiimides, phosphonium (B103445) salts, and aminium/uronium salts. acs.orgnih.gov

Carbodiimides: Reagents like Dicyclohexylcarbodiimide (DCC) and Diisopropylcarbodiimide (DIC) are classic activators that convert the carboxylic acid into a reactive O-acylisourea intermediate. nih.govnih.gov To suppress racemization and improve efficiency, they are almost always used with additives such as 1-hydroxybenzotriazole (B26582) (HOBt) or hydroxysuccinimide (HOSu). nih.gov

Onium Salts: Phosphonium reagents (e.g., BOP, PyBOP) and aminium/uronium reagents (e.g., HBTU, TBTU, HATU) have become popular due to their high efficiency, rapid reaction times, and the solubility of their by-products, which simplifies purification. acs.orgnih.gov HATU, for example, reacts quickly and is known to reduce epimerization during the coupling process. nih.gov These reagents activate the carboxylic acid by forming a reactive ester in situ, which then readily reacts with the amine component. acs.org

The selection of a specific methodology depends on factors such as the steric hindrance of the amino acid and the glycosylamine, the desired reaction conditions, and the need to preserve the stereochemical integrity of both the sugar and the amino acid.

Table 1: Common Coupling Reagents for Amide Bond Formation

| Reagent Class | Example Reagent | Abbreviation | Key Features |

|---|---|---|---|

| Carbodiimide | Dicyclohexylcarbodiimide | DCC | Widely used, often with additives (e.g., HOBt) to reduce racemization. nih.gov |

| Phosphonium Salt | (Benzotriazol-1-yloxy)tripyrrolidinophosphonium hexafluorophosphate | PyBOP | High efficiency; avoids the generation of carcinogenic by-products. acs.org |

| Aminium/Uronium Salt | (7-Azabenzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate | HATU | Reacts faster than HBTU with less epimerization. nih.gov |

| Aminium/Uronium Salt | O-(Benzotriazol-1-yl)- N,N,N',N'-tetramethyluronium tetrafluoroborate | TBTU | Popular for solid-phase synthesis; by-products are soluble. nih.gov |

N-Glycosyl thioureas are another important class of derivatives synthesized from this compound. These compounds are typically prepared from the corresponding 2,3,4,6-tetra-O-acetyl-β-D-glucopyranosyl isothiocyanate. This isothiocyanate is a versatile intermediate that readily undergoes nucleophilic addition with primary or secondary amines to form the target thiourea derivatives. nih.govnih.gov

The synthesis involves the reaction of the glucopyranosyl isothiocyanate with substituted amines, such as 2-amino-4,6-diarylpyrimidines. nih.govorganic-chemistry.org Research has shown that this coupling can be achieved through different methodologies, including conventional heating by refluxing the reactants in an anhydrous solvent like dioxane. nih.govorganic-chemistry.org However, more modern techniques such as solvent-free microwave-assisted coupling have proven superior, affording higher yields in significantly shorter reaction times. nih.govorganic-chemistry.org For example, the reaction of 2,3,4,6-tetra-O-acetyl-β-D-glucopyranosyl isothiocyanate with 2-amino-4-arylthiazoles proceeds efficiently under microwave irradiation to produce glucose-conjugated thioureas containing a 1,3-thiazole ring. nih.gov

Synthesis of Other Glycoside Derivatives (e.g., Glycosyl Ethylxanthates)

Beyond amines and peptides, this compound is a precursor for a wide array of other glycoside derivatives. A notable example is the synthesis of 2,3,4,6-Tetra-O-acetyl-β-D-glucopyranosyl Ethylxanthate. This compound is classified as a biochemical reagent and finds application in the field of glycobiology, which investigates the structure, synthesis, and biological roles of sugars. organicreactions.org The synthesis of such xanthates typically involves the reaction of a glycosyl halide (derived from the tetra-acetylated glucose) with a xanthate salt, providing a route to sulfur-containing carbohydrate derivatives.

Application as a Chiral Auxiliary in Asymmetric Synthesis

The inherent and well-defined chirality of carbohydrates makes them excellent candidates for use as chiral auxiliaries in asymmetric synthesis. organic-chemistry.org A chiral auxiliary is a stereogenic group that is temporarily attached to an achiral substrate to direct the stereochemical outcome of a subsequent reaction. After the desired chiral center is created, the auxiliary is removed. Carbohydrates like D-glucose are attractive for this purpose due to their natural abundance, low cost, and multiple stereocenters that can create a highly diastereomeric environment around a reaction site. organic-chemistry.org Derivatives of this compound can be employed to control the stereochemistry in a variety of transformations, including cycloadditions and β-lactam syntheses. organic-chemistry.org

Cycloaddition reactions are powerful tools for constructing cyclic molecules. When one of the reactants is attached to a chiral auxiliary, the stereochemical course of the reaction can be effectively controlled. Derivatives of this compound have been successfully used to induce asymmetry in such reactions.

A key example is the 1,3-dipolar cycloaddition. 2,3,4,6-Tetra-O-acetyl-β-D-glucopyranosyl azide, synthesized from the parent glucose derivative, can react with alkynes in a "click reaction" to form 1,2,3-triazoles. The chirality of the glucose backbone ensures that the reaction proceeds with complete retention of the anomeric stereochemistry, leading to a specific stereoisomer of the resulting glucosyl triazole. Similarly, chiral azomethines and cyclic nitrones derived from carbohydrates have been used in [4+2] and [3+2] cycloadditions, respectively, to synthesize complex heterocyclic structures like polyhydroxyindolizidines with controlled stereochemistry. nih.gov The bulky and stereochemically defined sugar moiety effectively shields one face of the reacting partner, directing the incoming reactant to the opposite face and thus determining the stereochemistry of the newly formed chiral centers.

The β-lactam ring is a core structural feature of many important antibiotics, and its asymmetric synthesis is of significant interest. The Staudinger [2+2] cycloaddition between a ketene (B1206846) and an imine is a primary method for constructing this four-membered ring. The stereoselectivity of this reaction can be controlled by attaching a chiral auxiliary to either the ketene or the imine.

Carbohydrate derivatives, including those derived from D-glucose, have been effectively used for this purpose. One successful strategy involves using chiral imines derived from D-(+)-glucose. organic-chemistry.org When these sugar-derived imines undergo cycloaddition with ketenes, they yield cis-β-lactams with very high diastereoselectivity. organic-chemistry.org The absolute configuration of the stereocenters in the glucose auxiliary directly dictates the stereochemistry at the C-3 and C-4 positions of the newly formed β-lactam ring. organic-chemistry.org In a related approach, D-glucosamine propanedithioacetal, another glucose derivative, has been employed as an efficient chiral auxiliary in the Staudinger reaction for the synthesis of monocyclic β-lactams. These examples demonstrate that the chiral scaffold of glucose can serve as an effective template to control the stereochemical outcome in the synthesis of complex and biologically relevant molecules like β-lactams. nih.gov

Precursor for Advanced Polymeric Materials

Synthesis and Characterization of Co-polymers Involving Acetylated Glucose Monomers

The incorporation of sugar-based monomers into polymer chains is a significant strategy for developing advanced materials with unique properties, such as biodegradability and biocompatibility, derived from renewable resources. Acetylated glucose monomers, including this compound derivatives, serve as valuable precursors in the synthesis of a variety of co-polymers. The acetyl groups enhance solubility in common organic solvents, facilitating polymerization processes, while the glucose core introduces chirality, rigidity, and the potential for subsequent deacetylation to reveal hydrophilic hydroxyl groups. Research has focused on modifying the acetylated glucose structure to introduce polymerizable functionalities, such as vinyl, allyl, acrylate (B77674), or methacrylate (B99206) groups, enabling its participation in co-polymerization with conventional monomers.

One notable area of research involves the synthesis of co-polymers using monomers derived from glucose, which can then be used to create more eco-friendly materials. uobaghdad.edu.iq For instance, a co-polymer of styrene (B11656) and Allyl-2,3,4,6-tetra-O-acetyl-β-D-glucopyranoside has been synthesized via radical addition polymerization, using benzoyl peroxide as an initiator. uobaghdad.edu.iquobaghdad.edu.iqresearchgate.net The resulting co-polymer's structure was confirmed using Fourier-transform infrared (FT-IR) and nuclear magnetic resonance (NMR) spectroscopy. uobaghdad.edu.iqresearchgate.net Studies have determined the viscosity average molecular weight of this co-polymer to be between 33,000 and 63,000 g/mol . uobaghdad.edu.iquobaghdad.edu.iq Further analysis indicated that the co-polymer was composed of approximately 60.15% styrene and 39.85% of the acetylated glucose monomer. uobaghdad.edu.iq Thermal properties were investigated using Differential Scanning Calorimetry (DSC), which showed the material to be more degradable than polystyrene prepared under similar conditions, highlighting its potential as an environmentally friendly alternative in the plastics industry. uobaghdad.edu.iq

Another significant advancement is the creation of sustainable block co-polymers from glucose-based acrylates. umn.edursc.org Researchers have synthesized Glucose-6-acrylate-1,2,3,4-tetraacetate (GATA) and subsequently used it to create diblock and triblock co-polymers with n-butyl acrylate (n-BA) through Reversible Addition-Fragmentation Chain Transfer (RAFT) polymerization. umn.edursc.orgresearchgate.net This controlled polymerization technique allows for the synthesis of well-defined polymer architectures. umn.edu The resulting poly(GATA)-b-poly(nBA)-b-poly(GATA) triblock co-polymers exhibit excellent thermomechanical properties and phase separation, with two distinct glass transition temperatures (Tg) corresponding to the soft poly(n-butyl acrylate) block (around -45 °C) and the hard, glassy poly(GATA) block (around 100 °C). umn.edursc.org These materials have shown promise as elastomers and pressure-sensitive adhesives. umn.eduresearchgate.net For example, a triblock co-polymer with 14% GATA content, when mixed with a tackifier, demonstrated peel adhesion superior to many commercial adhesives. umn.edursc.org The mechanical properties are tunable based on the GATA content; a triblock with 25% GATA showed moderate elastomeric behavior with a stress at break of 573 kPa and 171% elongation. umn.edursc.org

The synthesis of novel biodegradable polymers has also been achieved through the polymerization of other acetylated glucose derivatives. nih.gov Specifically, 2,3,4,6-tetra-O-acetyl-1-methacryloyl-glucopyranose (MGlc) and 2,3,4,6-tetra-O-acetyl-1-acryloylglucopyranose (AGlc) have been synthesized and subsequently polymerized or co-polymerized with methyl methacrylate (MMA) and N-vinylpyrrolidone (NVP). nih.gov The homopolymers of MGlc and AGlc were found to be biodegradable, unlike polymethyl methacrylate (PMMA). nih.gov Ternary co-polymers synthesized from these acetylated glucose monomers demonstrated a weight loss of over 10% after a six-month period, underscoring their potential in applications where biodegradability is desired. nih.gov

The following tables summarize the characterization data for representative co-polymers synthesized from acetylated glucose monomers.

Table 1: Properties of Styrene / Allyl-2,3,4,6-tetra-O-acetyl-β-D-glucopyranoside Co-polymer

| Property | Value | Source(s) |

|---|---|---|

| Monomer Composition | 60.15% Styrene, 39.85% Allyl-2,3,4,6-tetra-O-acetyl-β-D-glucopyranoside | uobaghdad.edu.iq |

| Polymerization Method | Radical Addition Polymerization | uobaghdad.edu.iquobaghdad.edu.iq |

| Viscosity Average Molecular Weight (Mv) | ~33,000 - 63,000 g/mol | uobaghdad.edu.iquobaghdad.edu.iq |

| Thermal Characterization | Studied by Differential Scanning Calorimetry (DSC); higher degradability compared to polystyrene | uobaghdad.edu.iq |

Table 2: Characterization of Poly(GATA)-b-poly(nBA)-b-poly(GATA) Triblock Co-polymers

| Property | Value | Source(s) |

|---|---|---|

| Polymerization Method | Reversible Addition-Fragmentation Chain Transfer (RAFT) | umn.edursc.org |

| Glass Transition Temperature (Tg) | ~ -45 °C (PnBA block), ~ 100 °C (PGATA block) | umn.edursc.org |

| Decomposition Temperature (Td) | ≥ 275 °C | umn.edursc.org |

| Mechanical Properties (25% GATA) | Stress at break: 573 kPa; Elongation: 171% | umn.edursc.org |

| Adhesive Properties (14% GATA + tackifier) | Peel Adhesion: 2.31 N cm⁻¹ | umn.edursc.org |

Advanced Characterization and Spectroscopic Analysis of 2,3,4,6 Tetra O Acetyl Beta D Glucose and Its Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is an indispensable tool for the detailed structural analysis of 2,3,4,6-Tetra-O-acetyl-beta-D-glucose and its derivatives in solution.

¹H NMR for Structural Elucidation and Anomeric Configuration Determination

Proton NMR (¹H NMR) provides critical information about the stereochemistry of the glycosidic bond through the chemical shift (δ) and the spin-spin coupling constant (J) of the anomeric proton (H-1). The distinction between α and β anomers is straightforward and relies on well-established empirical rules.

For the β-anomer, the anomeric proton (H-1) is in an axial position, while the proton on the adjacent carbon (H-2) is also axial. This trans-diaxial relationship results in a large dihedral angle (approaching 180°), which, according to the Karplus equation, gives rise to a large coupling constant (³JH1,H2). magritek.com Conversely, in the α-anomer, the anomeric proton is equatorial, leading to a smaller coupling constant.

Key diagnostic features for anomeric configuration are:

Coupling Constant (³JH1,H2): For β-D-glucose derivatives, this value is typically in the range of 7–8 Hz. For the corresponding α-anomers, the value is significantly smaller, generally between 3–4 Hz. magritek.commdpi.com

Chemical Shift (δ): The anomeric proton of a β-glycoside is typically shielded relative to its α-counterpart, meaning it resonates at a lower chemical shift (further upfield). The β-anomeric proton signal often appears around 4.5 ppm, whereas the α-anomeric proton is further downfield, around 5.1 ppm. magritek.com

| Anomeric Configuration | Typical Anomeric Proton (H-1) Chemical Shift (δ) | Typical H-1, H-2 Coupling Constant (³JH1,H2) |

|---|---|---|

| β-anomer | ~4.5 ppm | 7-8 Hz |

| α-anomer | ~5.1 ppm | 3-4 Hz |

¹³C NMR for Carbon Backbone Analysis

Carbon-13 NMR (¹³C NMR) spectroscopy complements ¹H NMR by providing detailed information about the carbon framework of the molecule. Each carbon atom in the glucose ring and the acetyl groups gives a distinct signal, allowing for a full structural assignment. The chemical shift of the anomeric carbon (C-1) is particularly sensitive to the stereochemistry at the anomeric center.

In a study involving the deacetylation of β-D-glucose pentaacetate to 2,3,4,6-tetra-O-acetyl-α-D-glucopyranose, the ¹³C NMR spectrum of the resulting α-product showed the anomeric carbon (C-1) at δ 90.00 ppm. mdpi.com The other ring carbons (C-2 to C-5) typically resonate in the range of δ 67-71 ppm, while the C-6 carbon, being a primary carbon outside the ring, appears further upfield at around δ 61.01 ppm. mdpi.com The carbonyl carbons of the acetyl groups are found significantly downfield, typically in the δ 169-171 ppm region.

| Carbon Atom | Typical Chemical Shift (δ) Range (ppm) |

|---|---|

| C-1 (Anomeric) | 90-97 |

| C-2, C-3, C-4, C-5 | 67-77 |

| C-6 | ~61 |

| C=O (Acetyl) | 169-171 |

| CH₃ (Acetyl) | ~20-21 |

Note: Chemical shifts are dependent on solvent and specific derivative structure. The data for the α-anomer is presented for illustrative purposes. mdpi.com

One-Dimensional NOESY Techniques for Stereochemical Assignment

The Nuclear Overhauser Effect (NOE) is a phenomenon that occurs between nuclei that are close in space, regardless of whether they are connected through chemical bonds. One-dimensional NOESY (Nuclear Overhauser Effect Spectroscopy) experiments are powerful for confirming stereochemical assignments, particularly when coupling constant data is ambiguous or unavailable.

This technique is especially useful for determining the anomeric configuration. For instance, in the case of glycosyl azides, researchers were able to definitively prove the anomeric configuration of an oily anomer (presumed to be α) by conducting one-dimensional NOESY experiments. researchgate.net By irradiating specific protons and observing which other protons show an NOE enhancement, the spatial proximity and relative orientation of substituents on the pyranose ring can be mapped. For a β-anomer, irradiation of the anomeric proton (H-1) would show NOEs to other axial protons on the same face of the ring, such as H-3 and H-5, confirming their 1,3-diaxial relationship and thus the β-configuration.

In-situ NMR Studies of Reaction Intermediates and Deacetylation Processes

Monitoring chemical reactions in real-time, or in-situ, using NMR spectroscopy provides invaluable mechanistic insights. This technique allows for the direct observation of reactants, products, and transient reaction intermediates as they form and decay over the course of a reaction.

In-situ ¹H NMR has been effectively used to study the enzymatic deacetylation of carbohydrate esters. By performing the reaction directly in an NMR tube, researchers can track the disappearance of the starting material's signals and the appearance of new signals corresponding to partially deacetylated intermediates and the final product. nih.gov For example, monitoring the hydrolysis of a glucose derivative allows for the identification of specific, partially acetylated intermediates, revealing the enzyme's regioselectivity and the sequence of deacetylation steps. nih.gov Similarly, the deacetylation of β-D-glucose pentaacetate using a Lewis acid can be followed to observe the formation of 2,3,4,6-tetra-O-acetyl-α-glucopyranose, potentially identifying proposed oxonium intermediates. mdpi.com

X-ray Crystallography for Solid-State Structure Determination

While NMR provides the structure in solution, X-ray crystallography gives an unambiguous picture of the molecule's three-dimensional arrangement in the solid state, offering definitive proof of its stereochemistry and preferred conformation.

Confirmation of Stereochemistry and Conformation (e.g., Chair Conformation)

For pyranose rings, the most stable conformation is typically a chair form. uni-kiel.de X-ray crystallographic studies on derivatives of this compound consistently confirm this structural feature.

Chair Conformation: The six-membered pyranose ring adopts a stable ⁴C₁ chair conformation. researchgate.netnih.gov In this conformation for β-D-glucose, the large substituents (four acetyl groups and the CH₂OAc group) all occupy the sterically less hindered equatorial positions, minimizing unfavorable 1,3-diaxial interactions and maximizing stability. youtube.com

Stereochemistry: The crystal structure provides absolute confirmation of the β-configuration at the anomeric center (C-1) and the D-configuration of the glucose molecule. researchgate.net

Studies on various derivatives, such as 2,3,4,6-Tetra-O-acetyl-β-D-glucopyranosyl azide (B81097) and larger oligosaccharides containing the target unit, have provided detailed crystallographic data. researchgate.netnih.gov This data includes precise bond lengths, bond angles, and torsion angles, which collectively define the molecule's exact solid-state structure.

| Derivative | Crystal System | Space Group | Key Finding |

|---|---|---|---|

| Tetrasaccharide containing 2,3,4,6-tetra-O-acetyl-β-D-glucopyranosyl unit | Monoclinic | P2₁ | All glucopyranose residues adopt the ⁴C₁ chair conformation. nih.gov |

| 2,3,4,6-Tetra-O-acetyl-β-D-glucopyranosyl azide | - | - | Confirms the chair conformation with all non-H substituents in equatorial positions. researchgate.net |

| 3,4,5,6-tetra-O-acetyl-2-azido-2-deoxy-D-glucose derivative | Monoclinic | P2₁ | Provided definitive proof of structure via X-ray analysis. researchgate.net |

Analysis of Intermolecular Interactions and Crystal Packing

In a derivative where the anomeric hydroxyl is substituted, such as isopropyl 2,3,4,6-tetra-O-acetyl-β-D-glucopyranoside, the crystal structure reveals a monoclinic system with the space group P2₁. researchgate.net However, in this particular derivative, no significant intermolecular interactions were reported, highlighting the importance of the anomeric substituent in dictating the packing arrangement. researchgate.net

Table 1: Crystallographic Data for a Derivative, Isopropyl 2,3,4,6-tetra-O-acetyl-β-D-glucopyranoside researchgate.net

| Crystal Data | |

| Formula | C₁₇H₂₆O₁₀ |

| Molecular Weight | 390.38 |

| Crystal System | Monoclinic |

| Space Group | P2₁ |

| a (Å) | 9.4225 (12) |

| b (Å) | 9.9313 (12) |

| c (Å) | 11.3641 (15) |

| β (°) | 98.482 (9) |

| Volume (ų) | 1051.8 (2) |

| Z | 2 |

Chromatographic Techniques for Separation and Purity Assessment

Chromatographic techniques are indispensable for the separation, purification, and purity assessment of this compound and for monitoring the progress of reactions involving this compound.

High-Performance Liquid Chromatography (HPLC) for Purity Assessment and Reaction Monitoring

High-Performance Liquid Chromatography (HPLC) is a highly efficient technique for separating and quantifying components in a mixture. For acetylated carbohydrates like this compound, reversed-phase HPLC is a commonly employed method. nih.gov In this mode, a nonpolar stationary phase is used with a polar mobile phase.

The purity of derivatives such as 2,3,4,6-Tetra-O-acetyl-β-D-glucopyranosyl isothiocyanate has been successfully determined to be ≥98.0% using HPLC. This demonstrates the capability of HPLC to resolve the main compound from potential impurities.

HPLC is also a valuable tool for monitoring the progress of chemical reactions. For instance, the conversion of glucose to gluconic acid can be effectively monitored using HPLC-MS/MS. researchgate.net In the context of this compound, HPLC can be used to track the disappearance of starting materials and the appearance of the product during its synthesis or subsequent derivatization. The separation of acetylated and non-acetylated compounds is often achievable, allowing for a clear assessment of reaction completion. nih.gov

A typical reversed-phase HPLC setup for acetylated sugars might involve a C18 column with a mobile phase gradient of acetonitrile (B52724) and water. rsc.org Detection is often achieved using a UV detector, especially if the molecule contains a UV-active group, or a more universal detector like a charged aerosol detector (CAD) for compounds lacking a chromophore. thermofisher.com

Table 2: Representative HPLC Conditions for Analysis of Acetylated Carbohydrate Derivatives rsc.org

| Parameter | Condition |

| Column | Reversed-phase C18 |

| Mobile Phase | Gradient of acetonitrile and water |

| Flow Rate | 1 mL/min |

| Detection | UV at 260 nm (for derivatives with a chromophore) |

Thin-Layer Chromatography (TLC) in Reaction Progress Monitoring

Thin-Layer Chromatography (TLC) is a simple, rapid, and cost-effective technique widely used to monitor the progress of organic reactions. For acetylated carbohydrates, which are less polar than their parent sugars, TLC on silica (B1680970) gel plates is particularly effective. ijnrd.org

The synthesis of derivatives of this compound is often monitored by TLC. researchgate.net For example, during the synthesis of 3,4,6-tri-O-acetyl-D-Glucal from a tetra-O-acetyl-D-glucose derivative, TLC was used to confirm the completion of the reaction using a mobile phase of petroleum hexane (B92381) and ethyl acetate (B1210297) (2:1). ijnrd.org

The choice of eluent is critical for achieving good separation. A common solvent system for acetylated sugars is a mixture of hexane and ethyl acetate. In one study, 2,3,4,6-tetra-O-acetyl-α-D-glucopyranose, an anomer of the title compound, exhibited an Rf value of 0.17 in a hexane/EtOAc (3:1) solvent system. mdpi.com This provides a useful reference for the expected mobility of the β-anomer. By spotting the reaction mixture alongside the starting material on a TLC plate, one can visually track the consumption of the reactant and the formation of the product.

Table 3: Example of TLC for Monitoring Reactions of Acetylated Glucose Derivatives

| Parameter | Description |

| Stationary Phase | Silica gel |

| Mobile Phase | Hexane/Ethyl Acetate (3:1) |

| Analyte | 2,3,4,6-tetra-O-acetyl-α-D-glucopyranose |

| Rf Value | 0.17 mdpi.com |

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is a fundamental technique for the identification of functional groups within a molecule. When a molecule is irradiated with infrared light, its bonds vibrate at specific frequencies, resulting in an absorption spectrum that is characteristic of the molecule's structure.

The IR spectrum of this compound displays characteristic absorption bands that confirm the presence of its key functional groups. The acetylation of glucose leads to the appearance of strong absorptions from the ester functional groups.

Key features in the IR spectrum of an acetylated sugar like this compound include:

C=O Stretching: A strong absorption band typically appears in the region of 1740-1750 cm⁻¹ due to the stretching vibration of the carbonyl group in the acetate esters.

C-O Stretching: The C-O stretching vibrations of the ester groups and the pyranose ring ether linkage give rise to strong bands in the fingerprint region, typically between 1200 cm⁻¹ and 1000 cm⁻¹.

O-H Stretching: Since this compound has a free hydroxyl group at the anomeric position, a broad absorption band is expected in the region of 3200-3600 cm⁻¹ corresponding to the O-H stretching vibration.

C-H Stretching: Absorptions due to C-H stretching in the alkyl groups and the pyranose ring are observed around 2850-3000 cm⁻¹.

The IR spectrum of D-glucose shows prominent broad bands for O-H and C-H stretching from approximately 3700 to 2500 cm⁻¹, and C-O stretching vibrations between 1150 and 1000 cm⁻¹. docbrown.info Upon acetylation, the most notable change is the appearance of the strong carbonyl peak and the modification of the C-O stretching region.

Table 4: Characteristic Infrared Absorption Bands for this compound

| Wavenumber (cm⁻¹) | Functional Group | Vibration Type |

| ~3200-3600 | O-H | Stretching (broad) |

| ~2850-3000 | C-H | Stretching |

| ~1740-1750 | C=O (ester) | Stretching (strong) |

| ~1200-1250 | C-O (ester) | Stretching (strong) |

| ~1000-1150 | C-O (ether, alcohol) | Stretching |

Theoretical and Computational Investigations of 2,3,4,6 Tetra O Acetyl Beta D Glucose

Quantum Chemical Studies (e.g., Density Functional Theory)

Quantum chemical methods, particularly Density Functional Theory (DFT), have been instrumental in understanding the properties of acetylated glucose derivatives at a molecular level.

Elucidation of Reaction Mechanisms at the Molecular Level

DFT calculations have been employed to clarify the mechanisms of reactions involving acetylated sugars. For instance, the deacetylation of β-D-glucose pentaacetate to form 2,3,4,6-tetra-O-acetyl-D-glucopyranose has been studied using the B3LYP/6-31G* level of theory. nih.govmdpi.com These computational studies support a mechanism where a Lewis acid, such as BF₃, coordinates to an oxygen atom, facilitating the removal of the anomeric acetyl group. mdpi.com This process is proposed to proceed through a key oxonium ion intermediate. The subsequent attack of a water molecule on this intermediate dictates the anomeric configuration of the final product. nih.govmdpi.com Such theoretical models are crucial for rationalizing experimentally observed product distributions and for designing more efficient synthetic routes.

Anomeric Effect Calculations and Relative Stability of Anomers

The anomeric effect, a fundamental stereoelectronic phenomenon in carbohydrate chemistry, describes the preference for an axial orientation of an electronegative substituent at the anomeric carbon (C-1). scripps.eduwikipedia.org DFT calculations have been used to quantify this effect in 2,3,4,6-tetra-O-acetyl-D-glucose anomers.

In the gas phase, the α-anomer (with an axial hydroxyl group) is calculated to be more stable than the β-anomer (with an equatorial hydroxyl group) by approximately 2.7 kcal/mol. nih.gov This preference is attributed to a stabilizing hyperconjugation interaction between the lone pair of the endocyclic ring oxygen and the antibonding (σ*) orbital of the axial C1-O1 bond. dypvp.edu.in

However, the relative stability can be reversed in polar solvents. In a solvent like DMSO, the β-anomer becomes the more stable form. nih.gov This is due to the larger dipole moment of the β-anomer, which leads to more favorable solvation energies, overriding the gas-phase stability dictated by the anomeric effect. nih.gov The polarity of the solvent can weaken the dipole-dipole repulsions that destabilize the equatorial anomer, shifting the equilibrium. dypvp.edu.in

| Anomer | Gas Phase Free Energy (a.u.) | Relative Stability in Gas Phase |

|---|---|---|

| α-anomer | -1297.5072 | More stable |

| β-anomer | -1297.5029 | Less stable |

Molecular Modeling and Dynamics Simulations

Molecular modeling and dynamics simulations offer a way to explore the conformational landscape and dynamic behavior of 2,3,4,6-tetra-O-acetyl-beta-D-glucose over time.

Prediction of Spectroscopic Properties

The stable ⁴C₁ chair conformation determined from molecular modeling is essential for predicting and interpreting spectroscopic data, particularly from Nuclear Magnetic Resonance (NMR) spectroscopy. The coupling constant between the anomeric proton (H-1) and the adjacent proton (H-2) is highly dependent on the dihedral angle between them, a relationship described by the Karplus equation.

For this compound, the H-1 and H-2 protons are in a trans-diaxial orientation in the stable chair conformation. This corresponds to a dihedral angle of nearly 180°, which computational models predict should result in a large coupling constant (³JH1,H2). This prediction aligns with experimental observations, where β-D-glucose derivatives typically show a ³JH1,H2 coupling constant in the range of 7–8 Hz. nih.gov In contrast, the α-anomer, with an equatorial H-2, would have a much smaller dihedral angle and a correspondingly smaller predicted coupling constant of around 3-4 Hz. nih.gov Computational methods that calculate NMR chemical shifts and coupling constants for computationally derived low-energy conformers have become a powerful tool for structural elucidation of complex carbohydrates. nih.gov

Ligand-Target Interaction Simulations

Theoretical and computational investigations, particularly ligand-target interaction simulations, provide crucial insights into the potential biochemical activity of this compound. While direct and extensive molecular docking and dynamics simulation studies exclusively focused on this compound are not widely documented in publicly available literature, the behavior of structurally similar acetylated glucosides and their derivatives in complex with biological targets can be analyzed to infer potential interactions. These simulations are instrumental in predicting the binding affinity and mode of interaction of a ligand with a target protein, often a key enzyme in a metabolic pathway.

Derivatives of acetylated glucose, such as those synthesized from 2,3,4,6-tetra-O-acetyl-α-D-glucopyranosyl bromide or 2,3,4,6-tetra-O-acetyl-beta-D-glucopyranosyl azide (B81097), have been investigated as potential inhibitors of enzymes like α-glucosidase and β-glucosidase. researchgate.net These enzymes are critical in carbohydrate metabolism, and their inhibition is a key strategy in managing conditions like type 2 diabetes. bohrium.comnih.gov Molecular docking and molecular dynamics simulations are powerful tools to understand these potential inhibitory mechanisms at a molecular level. nih.gov

Molecular docking predicts the preferred orientation of a ligand when bound to a target protein, as well as the binding affinity. For carbohydrate-based molecules, the active sites of enzymes like glucosidases are of primary interest. These active sites are characterized by a collection of amino acid residues that form various types of non-covalent interactions with the ligand, including hydrogen bonds, hydrophobic interactions, and van der Waals forces.

In the context of glucosidase enzymes, the active site often contains key catalytic residues such as aspartic acid and glutamic acid, which are crucial for the hydrolysis of glycosidic bonds. bohrium.com The surrounding residues create a binding pocket that accommodates the glucose moiety. For an acetylated compound like this compound, the interactions would be twofold: the glucose core would likely interact with residues that typically bind the natural substrate, while the acetyl groups would offer possibilities for additional hydrophobic and van der Waals interactions with nonpolar residues in the active site.

Molecular dynamics simulations can further elucidate the stability of the ligand-protein complex over time, providing a more dynamic picture of the interaction. These simulations can reveal conformational changes in both the ligand and the protein upon binding and can help to calculate binding free energies.

Based on studies of similar inhibitors with glucosidases, a hypothetical interaction model for this compound can be proposed. The glucose ring would be positioned within the binding pocket, with its hydroxyl groups (if any were exposed) or the ether oxygens of the acetyl groups forming hydrogen bonds with polar residues. The acetyl groups themselves would likely orient towards hydrophobic pockets within the active site, potentially interacting with aromatic residues like phenylalanine or tryptophan.

The following tables summarize key amino acid residues commonly found in the active sites of glucosidases that are likely to interact with glucose-based inhibitors, based on computational studies of related compounds.

Table 1: Key Interacting Residues in the Active Site of α-Glucosidase for Glucose-Based Inhibitors

| Interaction Type | Potential Interacting Residues |

| Hydrogen Bonding | Aspartic Acid (Asp), Glutamic Acid (Glu), Arginine (Arg), Histidine (His) |

| Hydrophobic/van der Waals | Phenylalanine (Phe), Tyrosine (Tyr), Tryptophan (Trp) |

| Catalytic Residues | Aspartic Acid (Asp), Glutamic Acid (Glu) |

Table 2: Key Interacting Residues in the Active Site of β-Glucosidase for Glucose-Based Inhibitors

| Interaction Type | Potential Interacting Residues |

| Hydrogen Bonding | Glutamine (Gln), Asparagine (Asn), Glutamic Acid (Glu), Histidine (His) |

| Hydrophobic/van der Waals | Tryptophan (Trp), Phenylalanine (Phe) |

| Catalytic Residues | Glutamic Acid (Glu) |

These tables are representative of the types of interactions that would be assessed in a simulation of this compound with these enzymes. The precise interactions and resulting binding affinity would depend on the specific conformation adopted by the ligand and the detailed topology of the enzyme's active site. Such computational studies are invaluable for guiding the rational design of more potent and selective enzyme inhibitors based on the this compound scaffold.

Mechanistic and Fundamental Biological Research Applications of 2,3,4,6 Tetra O Acetyl Beta D Glucose and Its Derivatives

Investigations of Enzyme Activity and Inhibition Mechanisms

The modification of 2,3,4,6-Tetra-O-acetyl-beta-D-glucose into various derivatives is a cornerstone of research into enzyme mechanisms, particularly for carbohydrate-processing enzymes.

Glycosidases are enzymes that catalyze the hydrolysis of glycosidic bonds, playing crucial roles in various biological processes. Derivatives of this compound are instrumental in studying these enzymes. A common strategy involves converting the parent compound into 2,3,4,6-tetra-O-acetyl-β-d-glucopyranosyl azide (B81097). researchgate.netnih.gov This azide derivative is a stable and versatile intermediate that serves as a synthetic anchor for producing libraries of potential enzyme inhibitors. researchgate.net

For example, the azide has been used as a precursor for the synthesis of reversible β-glucosidase inhibitors. researchgate.net In other work, the corresponding α-anomer, 2,3,4,6-tetra-O-acetyl-α-d-glucopyranosyl azide, was used in "click chemistry" reactions to create a library of 1,2,3-triazole derivatives. When screened against sweet almond β-glucosidase and yeast α-glucosidase, several of these compounds were identified as effective inhibitors with activity in the 100 μM range, demonstrating how the acetylated glucose scaffold can be elaborated to target specific enzymes. researchgate.net

The substitution of a hydroxyl group with fluorine on a sugar ring creates a powerful tool for mechanistic studies. beilstein-journals.orgbeilstein-archives.org Fluorine is highly electronegative and can significantly alter the electronic properties of the sugar without drastically changing its size. When incorporated near the anomeric center, it destabilizes the developing positive charge in the oxacarbenium ion-like transition state of the glycosidase-catalyzed reaction. acs.org This slows the catalytic process, allowing researchers to study reaction intermediates.

Syntheses of these valuable probes often start from protected sugars like acetylated glucose. Deoxyfluoroglycosides have been used to probe ground-state and transition-state interactions within the active site of enzymes like Agrobacterium beta-glucosidase, revealing the critical role of specific hydroxyl groups in binding and catalysis. nih.gov Furthermore, chemo-enzymatic methods can produce more complex fluorinated sugar nucleotides, which serve as precise mechanistic probes for another class of enzymes, the glycosyltransferases. dntb.gov.ua

Derivatives of this compound have been successfully employed to create potent and selective inhibitors for specific enzymes that are therapeutic targets.

Glycogen (B147801) Phosphorylase (GP): As a key enzyme in regulating glucose levels, GP is a validated target for type 2 diabetes. nih.gov Research has shown that 2,3,4,6-Tetra-O-acetyl-beta-D-glucopyranosyl azide can be converted into a series of N-(β-D-glycopyranosyl) amides. After deacetylation, these compounds were evaluated as inhibitors of rabbit muscle glycogen phosphorylase b (RMGPb). nih.gov The potency of these inhibitors varies with the nature of the amide substituent, as shown in the table below.

| Compound | Inhibition Constant (Kᵢ) against RMGPb |

| N-(β-D-glucopyranosyl) 3-(2-naphthyl)-propenoic amide | 3.5 µM |

| Data sourced from Bioorganic & Medicinal Chemistry nih.gov |

Further studies have expanded on this scaffold, with N-(β-d-glucopyranosyl)-arylimidazole-carboxamides also being synthesized from the corresponding amine derivative and evaluated as GP inhibitors. mdpi.com